1-(4-Fluorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(4-Fluorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Fluorophenyl Group: This step might involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with a nucleophile.
Attachment of the Methylpiperidinyl Group: This can be done through an alkylation reaction where a piperidine derivative is alkylated with a methyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Choosing appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying interactions with biological macromolecules.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: In the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These might include:
Receptors: Binding to specific receptors to modulate their activity.
Enzymes: Inhibiting or activating enzymes to alter metabolic pathways.
Ion Channels: Modulating ion channels to affect cellular signaling.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione: Known for its unique combination of functional groups.
1-(4-Chlorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Fluorophenyl)-3-(4-ethylpiperidin-1-yl)pyrrolidine-2,5-dione: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C16H19FN2O2 |
---|---|
Molecular Weight |
290.33 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H19FN2O2/c1-11-6-8-18(9-7-11)14-10-15(20)19(16(14)21)13-4-2-12(17)3-5-13/h2-5,11,14H,6-10H2,1H3 |
InChI Key |
FIXLEFCUUAFOBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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